molecular formula C17H18N4O B2935257 Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone CAS No. 1189448-91-6

Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

Cat. No. B2935257
CAS RN: 1189448-91-6
M. Wt: 294.358
InChI Key: GZLIJRGFRPPJEL-UHFFFAOYSA-N
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Description

Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone, also known as IPM, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer treatment. IPM is a synthetic compound that has been developed through a series of chemical reactions, and its structure has been optimized to achieve maximum efficacy.

Scientific Research Applications

Antiviral Applications

Indole derivatives, such as the compound , have been reported to exhibit significant antiviral activities . They are known to inhibit the replication of various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of numerous derivatives that can be optimized for enhanced antiviral properties.

Anti-inflammatory Properties

The indole nucleus is a common feature in many compounds with anti-inflammatory effects. By modulating inflammatory pathways, these derivatives can be beneficial in the treatment of chronic inflammatory diseases .

Anticancer Potential

Indole derivatives are explored for their potential in cancer therapy . They can interact with multiple cellular targets, disrupting cancer cell proliferation and inducing apoptosis . The compound’s ability to bind with high affinity to various receptors makes it a valuable candidate for developing new anticancer drugs.

Anti-HIV Activity

The structural complexity of indole-based compounds allows them to act as potent inhibitors against HIV-1. Molecular docking studies have shown that these derivatives can bind to key proteins involved in the HIV lifecycle .

Antimicrobial Effects

Indole derivatives have shown promising results as antimicrobial agents . They can be effective against a broad spectrum of bacteria and fungi, making them potential candidates for new antibiotic drugs .

Antitubercular Activity

These compounds have been investigated for their efficacy against Mycobacterium tuberculosis and Mycobacterium bovis. Their ability to remain active against both active and dormant states of these bacteria highlights their potential as antitubercular agents .

properties

IUPAC Name

2,3-dihydroindol-1-yl-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c22-17(21-12-9-13-5-1-2-6-15(13)21)14-7-8-16(19-18-14)20-10-3-4-11-20/h1-2,5-8H,3-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLIJRGFRPPJEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolin-1-yl(6-(pyrrolidin-1-yl)pyridazin-3-yl)methanone

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